
1-Phenylethyl isoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylethyl isoquinoline-3-carboxylate is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a phenylethyl group attached to the isoquinoline ring, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 1-Phenylethyl isoquinoline-3-carboxylate, can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core .
Another method is the Bischler-Napieralski reaction, where β-phenylethylamine reacts with a carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the isoquinoline ring .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts and environmentally friendly solvents is common in industrial settings to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-Phenylethyl isoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitro-substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
1-Phenylethyl isoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-Phenylethyl isoquinoline-3-carboxylate involves its interaction with specific molecular targets. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they may inhibit enzymes involved in cell proliferation or interact with neurotransmitter receptors, affecting signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Angustureine: A natural isoquinoline alkaloid with similar structural features.
Galipeine: Another isoquinoline derivative with biological activity.
Cuspareine: Known for its pharmacological properties.
Uniqueness
1-Phenylethyl isoquinoline-3-carboxylate is unique due to its specific phenylethyl substitution, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives .
Propiedades
Fórmula molecular |
C18H15NO2 |
|---|---|
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
1-phenylethyl isoquinoline-3-carboxylate |
InChI |
InChI=1S/C18H15NO2/c1-13(14-7-3-2-4-8-14)21-18(20)17-11-15-9-5-6-10-16(15)12-19-17/h2-13H,1H3 |
Clave InChI |
SQSQJQQQGMJRAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)OC(=O)C2=CC3=CC=CC=C3C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


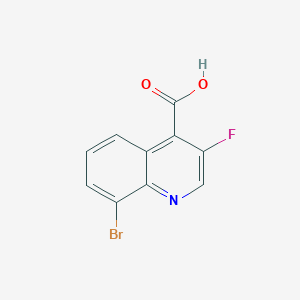

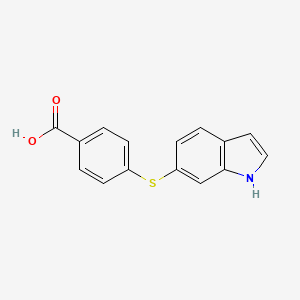

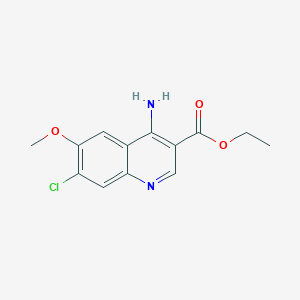
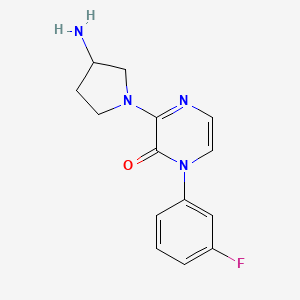
![1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one](/img/structure/B11846963.png)

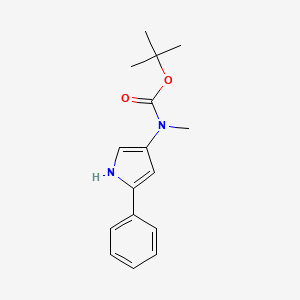

![2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B11847006.png)



